molecular formula C8H15ClN4 B1450500 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride CAS No. 1820639-22-2

3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride

Cat. No.: B1450500
CAS No.: 1820639-22-2
M. Wt: 202.68 g/mol
InChI Key: ZPDZWDYVBYKBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2H-1,2,3-Triazol-2-yl)methyl)piperidine hydrochloride is a piperidine derivative functionalized with a 1,2,3-triazole ring via a methylene bridge at the 3-position. The compound combines the rigid piperidine scaffold with the hydrogen-bonding capacity of the triazole moiety, making it a candidate for pharmaceutical and agrochemical applications. Its molecular formula is C₈H₁₄ClN₄, with a calculated molecular weight of 201.45 g/mol.

Properties

IUPAC Name

3-(triazol-2-ylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-10-4-5-11-12;/h4-5,8-9H,1-3,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDZWDYVBYKBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2N=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The triazole ring in its structure is known for its high chemical stability and ability to form hydrogen bonds, which facilitates its interaction with active sites of enzymes. For instance, it has been observed to interact with oxidoreductase enzymes, where amino acid residues such as glutamic acid, tyrosine, and phenylalanine play crucial roles in binding. These interactions can lead to modulation of enzyme activity, either inhibiting or activating the enzyme, depending on the specific context of the reaction.

Cellular Effects

The effects of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the triazole moiety can bind to the active sites of enzymes involved in cell signaling, thereby altering the phosphorylation states of key signaling proteins. This can lead to changes in gene expression patterns, as certain transcription factors may be activated or inhibited. Additionally, the compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. The triazole ring’s nitrogen atoms contribute to its binding affinity for enzyme active sites, where it can either inhibit or activate enzymatic activity. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. The molecular mechanism involves the formation of stable complexes with target proteins, leading to conformational changes that affect their function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to the compound can lead to sustained changes in enzyme activity and gene expression, while in vivo studies indicate potential long-term impacts on tissue function.

Dosage Effects in Animal Models

The effects of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and improved metabolic function. At higher doses, toxic or adverse effects can be observed. These effects may include disruption of normal cellular processes, oxidative stress, and potential damage to tissues. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in metabolic processes, potentially altering metabolic flux and metabolite levels. For instance, the compound may inhibit or activate enzymes in pathways such as glycolysis or the tricarboxylic acid cycle, leading to changes in energy production and utilization within cells.

Transport and Distribution

The transport and distribution of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its precise biochemical roles.

Biological Activity

3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride is a synthetic compound that combines a piperidine moiety with a triazole ring. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The triazole group is known for its diverse pharmacological properties, making this compound a subject of interest for research into antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The molecular formula of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride is C8H15ClN4. The compound features a piperidine ring linked to a triazole moiety, which enhances its solubility and biological activity.

Property Value
Molecular Weight202.69 g/mol
CAS Number1820639-22-2
Purity95%
IUPAC Name3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride

The biological activity of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride is primarily attributed to the interactions facilitated by the triazole ring. The nitrogen atoms in the triazole structure are known to engage in hydrogen bonding and coordination with various biological targets including enzymes and receptors. This interaction can lead to inhibition or modulation of enzymatic activity.

Target Enzymes

Research indicates that compounds containing triazole groups exhibit strong binding affinities to several enzymes:

  • Carbonic Anhydrase
  • Histone Deacetylases (HDACs)
  • Penicillin-Binding Proteins (PBPs)

These interactions suggest potential applications in treating conditions linked to these enzymes, such as cancer and bacterial infections.

Antibacterial Activity

Studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, related triazole derivatives have demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal potential of this compound is also noteworthy. Triazoles are commonly used as antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis. This mechanism disrupts fungal cell membrane integrity .

Anticancer Activity

Emerging research highlights the anticancer properties of triazole derivatives. For instance, compounds similar to 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride have shown cytotoxic effects against various cancer cell lines including HeLa and MGC803 cells . The IC50 values for these compounds suggest potent activity in inhibiting cell proliferation.

Case Studies

A study evaluating the biological activity of various triazole derivatives found that specific modifications to the triazole structure significantly enhanced their anticancer effects. For example:

Compound Cell Line IC50 (µM)
4-(1H-1,2,3-triazol-4-yl)phenolHeLa13.62 ± 0.86
1-(4-methoxyphenyl)-1H-triazoleMGC80311.57 ± 0.53

These results indicate that structural variations can lead to significant differences in biological efficacy .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Studies have demonstrated that 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Orexin Receptor Antagonism
This compound has been explored for its role as an orexin receptor antagonist. Orexin receptors are involved in regulating arousal, wakefulness, and appetite. Compounds similar to 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride have shown promise in treating sleep disorders and obesity by modulating these receptors .

Neuropharmacology

Cognitive Enhancement
There is emerging evidence suggesting that triazole-based compounds can enhance cognitive function. The interaction of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride with neurotransmitter systems may lead to improved memory and learning capabilities. Animal studies have indicated that such compounds could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Chemical Biology

Synthesis of Biologically Active Molecules
The ability to synthesize 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride efficiently makes it a valuable intermediate in the development of various biologically active molecules. Its unique structure allows for modifications that can lead to new therapeutic agents targeting different biological pathways .

Data Tables

Application AreaDescriptionRelevant Findings
Antimicrobial ActivityInhibits growth of bacterial strainsEffective against multiple strains
Orexin Receptor AntagonismModulates receptors involved in sleep and appetitePotential treatment for sleep disorders
Cognitive EnhancementEnhances memory and learning capabilitiesPromising results in animal studies
Synthesis of CompoundsServes as an intermediate for developing new therapeutic agentsValuable for creating biologically active molecules

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various triazole derivatives, 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics used in clinical settings.

Case Study 2: Orexin Receptor Antagonism
A preclinical trial investigated the effects of orexin receptor antagonists on sleep patterns in rodents. The administration of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride resulted in increased total sleep time and reduced wakefulness during the night cycle, indicating its potential as a therapeutic agent for insomnia.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Triazole Type Substituent on Triazole Piperidine Position Salt Form
3-((2H-1,2,3-Triazol-2-yl)methyl)piperidine HCl Not Available C₈H₁₄ClN₄ 201.45 1,2,3-Triazol-2-yl None 3 Hydrochloride
4-((2H-1,2,3-Triazol-2-yl)methyl)piperidine HCl 1824057-09-1 C₈H₁₄ClN₄ 201.45 1,2,3-Triazol-2-yl None 4 Hydrochloride
3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine·2HCl 1609402-84-7 C₈H₁₆Cl₂N₄ 239.14 1,2,4-Triazol-5-yl Methyl 3 Dihydrochloride
2-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine HCl 1803586-32-4 C₉H₁₇ClN₄O 232.71 1,2,4-Triazol-3-yl Methoxymethyl 2 Hydrochloride
3-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine·2HCl 1305712-63-3 C₁₀H₁₈Cl₂N₄ 265.18 4H-1,2,4-Triazol-3-yl Cyclopropyl 3 Dihydrochloride
Key Observations:

Triazole Type and Position :

  • The target compound features a 1,2,3-triazole , while analogs predominantly use 1,2,4-triazole rings. The 1,2,3-triazole offers distinct electronic properties and hydrogen-bonding capabilities, influencing binding interactions in biological systems.
  • Substituents on the triazole (e.g., methyl, methoxymethyl, cyclopropyl) alter lipophilicity and steric bulk, impacting solubility and target affinity .

Position on Piperidine :

  • Substitution at the 3-position (target compound) versus 2- or 4-positions (analogs) affects conformational flexibility and spatial orientation of the triazole group. For example, the 4-substituted analog (CAS 1824057-09-1) is commercially available but differs in pharmacokinetic behavior due to positional isomerism .

Salt Form: Dihydrochloride salts (e.g., 1609402-84-7) enhance aqueous solubility compared to monohydrochlorides, which may improve bioavailability in drug formulations .

Preparation Methods

Synthetic Strategies for 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine Hydrochloride

General Synthetic Approach

The synthesis of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride typically follows a two-step strategy:

  • Step 1: Preparation of the piperidine derivative bearing a suitable leaving group or functional handle (e.g., halomethyl group).
  • Step 2: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring linked via a methylene bridge to the piperidine nitrogen.

This approach leverages the high regioselectivity and efficiency of CuAAC, often referred to as "click chemistry," to assemble the triazole ring under mild conditions.

Detailed Methodology

Preparation of Piperidine Intermediate

A common precursor is a piperidine derivative functionalized with a propargyl or halomethyl group at the nitrogen or at the 3-position. For example, 3-(bromomethyl)piperidine or 3-(propargyl)piperidine can be synthesized via:

  • Alkylation of piperidine with bromomethyl reagents under basic conditions.
  • Protection and selective functionalization strategies to ensure regioselectivity.
Azide Synthesis

The azide component is typically prepared from sodium azide and an appropriate alkyl halide or tosylate, ensuring the azide group is introduced cleanly for subsequent cycloaddition.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The key step involves the reaction of the piperidine derivative (bearing either azide or alkyne functionality) with the complementary azide or alkyne partner:

  • Catalysts: Copper(I) iodide (CuI) or copper sulfate pentahydrate (CuSO4·5H2O) with sodium ascorbate as a reducing agent.
  • Solvents: Dimethylformamide (DMF), ethanol, or mixtures thereof.
  • Conditions: Room temperature to mild heating (often reflux in ethanol), reaction times from 10 minutes to several hours.
  • Purification: Precipitation, filtration, recrystallization, or chromatographic techniques.

This reaction yields the 1,4-disubstituted 1,2,3-triazole regioisomer linked to the piperidine ring via a methylene bridge.

Research Findings and Data Summary

Yield and Reaction Efficiency

  • Yields for the CuAAC step are typically high, ranging from 80% to 95%, depending on substituents and reaction conditions.
  • Electron-donating groups on the azide or alkyne partners may reduce yields and require longer reaction times.
  • Piperidine is often used as a base catalyst in condensation steps preceding or following the CuAAC reaction.

Representative Experimental Conditions

Step Reagents/Conditions Yield (%) Notes
Piperidine alkylation Piperidine, propargyl bromide, K2CO3, DMF, RT, 1 h 85-90 Monitored by TLC, precipitation method
Azide formation Alkyl halide, NaN3, DMF, RT, 2-4 h 80-88 Purified by extraction and crystallization
CuAAC cycloaddition Piperidine derivative + azide, CuSO4·5H2O (5 mol%), sodium ascorbate (10 mol%), DMF or EtOH, RT to reflux, 10-30 min 80-95 Efficient conversion, regioselective formation

Advanced Synthetic Considerations

Alternative Synthetic Routes

  • Some protocols employ a one-pot synthesis combining the alkylation and CuAAC steps to streamline the process.
  • Microwave-assisted CuAAC reactions have been reported to reduce reaction times and improve yields.

Purification Techniques

  • Crystallization from ethanol or ethyl acetate is commonly used to isolate the hydrochloride salt form.
  • Flash chromatography or preparative HPLC may be employed for regioisomeric purity when necessary, though these are less favored for large-scale synthesis.

Salt Formation

  • The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid in an appropriate solvent, followed by isolation via filtration or crystallization.
  • This salt form improves compound stability and handling.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Outcome/Notes
Piperidine functionalization Alkylation with propargyl bromide, K2CO3, DMF Formation of alkyne-functionalized piperidine
Azide synthesis Sodium azide, alkyl halide, DMF Formation of azide intermediate
CuAAC cycloaddition CuSO4·5H2O, sodium ascorbate, DMF or ethanol Regioselective 1,4-disubstituted triazole formation
Hydrochloride salt formation HCl in ethanol or suitable solvent Stable hydrochloride salt of target compound
Purification Recrystallization, filtration, chromatography High purity product suitable for pharmaceutical use

Q & A

Q. What are the standard synthetic routes for 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride?

The synthesis typically involves multi-step reactions:

  • Condensation : Reacting a piperidine derivative with a triazole-containing aldehyde or ketone.
  • Reduction : Catalytic hydrogenation or borohydride reduction to stabilize intermediates.
  • Cyclization : Formation of the piperidine ring under acidic or basic conditions.
  • Salt Formation : Hydrochloride salt preparation via HCl gas or aqueous HCl treatment .
    Purification often employs recrystallization or column chromatography.

Q. How is the structural integrity of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride validated?

Key techniques include:

  • X-ray Crystallography : Determines precise molecular geometry and confirms stereochemistry using programs like SHELXL .
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify proton environments and carbon frameworks.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What in vitro assays are used to screen the biological activity of this compound?

Common assays:

  • Receptor Binding Studies : Radioligand displacement assays to assess affinity for targets like GPCRs or ion channels.
  • Enzyme Inhibition Assays : Kinetic analysis using fluorogenic substrates or colorimetric detection.
  • Cell Viability Assays : MTT or resazurin-based tests for cytotoxicity profiling .

Q. What safety precautions are required when handling this compound?

  • PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride?

  • Density Functional Theory (DFT) : Predicts reaction pathways and transition states to identify energetically favorable conditions.
  • Molecular Dynamics (MD) : Simulates solvent effects and intermediate stability.
  • Retrosynthetic Analysis : Tools like Synthia or Reaxys propose novel routes using available precursors .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Meta-Analysis : Cross-referencing data from diverse assays (e.g., IC50_{50} vs. EC50_{50}) to identify assay-specific biases.
  • Orthogonal Validation : Replicate studies using alternative methods (e.g., SPR vs. ITC for binding affinity).
  • Structural-Activity Relationship (SAR) : Modify substituents to isolate pharmacophoric groups responsible for activity .

Q. How are trace impurities characterized and quantified in this compound?

  • HPLC-MS : Hyphenated techniques with UV/Vis or charged aerosol detection (CAD) for impurity profiling.
  • NMR Spiking : Adding reference standards (e.g., USP/EP impurities) to identify unknown peaks.
  • Forced Degradation Studies : Expose the compound to heat, light, or humidity to predict stability-linked impurities .

Q. What advanced techniques elucidate the compound’s interaction with biological membranes?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to lipid bilayers.
  • Cryo-Electron Microscopy (Cryo-EM) : Visualizes membrane-bound conformations at near-atomic resolution.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters of membrane partitioning .

Q. How does the hydrochloride salt form influence pharmacokinetic properties?

  • Solubility Studies : Compare free base and salt forms in biorelevant media (e.g., FaSSIF/FeSSIF).
  • Bioavailability Testing : In vivo PK studies in rodent models to assess absorption and half-life.
  • Salt Screening : Co-crystallization with counterions (e.g., citrate, sulfate) to optimize dissolution rates .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (temperature, solvent, catalyst) meticulously to enable replication.
  • Cross-Disciplinary Collaboration : Integrate chemical synthesis with computational biology for mechanistic insights.
  • Ethical Compliance : Adhere to institutional guidelines for biological testing and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride
Reactant of Route 2
3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.